molecular formula C14H14ClNO B12067398 [4-(5-Chloro-2-methoxyphenyl)phenyl]methanamine

[4-(5-Chloro-2-methoxyphenyl)phenyl]methanamine

Cat. No.: B12067398
M. Wt: 247.72 g/mol
InChI Key: XFNKFVVSXVJLSU-UHFFFAOYSA-N
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Description

[4-(5-Chloro-2-methoxyphenyl)phenyl]methanamine is a biphenyl derivative featuring a methanamine group (-CH₂NH₂) attached to the para position of one phenyl ring and a 5-chloro-2-methoxyphenyl substituent on the adjacent phenyl ring. Its molecular formula is C₁₄H₁₃ClNO, with a molecular weight of 254.71 g/mol (calculated from SMILES and InChI data in and ). This compound has been explored in medicinal chemistry for its structural versatility, particularly in targeting enzyme pathways such as indoleamine 2,3-dioxygenase 1 (IDO1).

Properties

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

[4-(5-chloro-2-methoxyphenyl)phenyl]methanamine

InChI

InChI=1S/C14H14ClNO/c1-17-14-7-6-12(15)8-13(14)11-4-2-10(9-16)3-5-11/h2-8H,9,16H2,1H3

InChI Key

XFNKFVVSXVJLSU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC=C(C=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-Chloro-2-methoxyphenyl)phenyl]methanamine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of [4-(5-Chloro-2-methoxyphenyl)phenyl]methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of imines or oximes.

    Reduction: Conversion to primary amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. It is used to create more complex molecules through various chemical reactions, including:

  • Oxidation : Can be oxidized to form ketones or aldehydes.
  • Reduction : Capable of being reduced to primary or secondary amines.
  • Substitution Reactions : Engages in nucleophilic substitution, particularly at the chloro and methoxy positions.

Biology

In biological research, [4-(5-Chloro-2-methoxyphenyl)phenyl]methanamine is utilized for studying enzyme interactions and metabolic pathways. Its ability to act as a ligand allows it to bind to specific receptors or enzymes, modulating their activity and influencing cellular processes.

Medicine

The compound has shown promise in pharmaceutical development, particularly in:

  • Anticancer Research : Studies have indicated its potential efficacy against various cancer cell lines. For instance, compounds structurally related to [4-(5-Chloro-2-methoxyphenyl)phenyl]methanamine demonstrated significant inhibition of receptor tyrosine kinase signaling pathways, which are crucial for cancer progression .
  • Antidepressant Development : Its structural features suggest potential applications in developing new antidepressants due to interactions with neurotransmitter systems.

Industry

In industrial applications, the compound is employed in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for developing new materials and chemical processes.

Antitumor Activity

Research has highlighted the antitumor potential of this compound through structure-activity relationship studies. Specific substituents on the phenolic rings have been linked to enhanced anticancer efficacy.

Enzyme Inhibition

Studies evaluating related compounds have shown substantial inhibition of acetylcholinesterase (AChE), indicating potential applications in treating neurodegenerative diseases.

Antibacterial Properties

The antibacterial activity of derivatives containing the 5-chloro-2-methoxy group was assessed against various bacterial strains. Results indicated that modifications to the phenyl ring could enhance antibacterial efficacy, emphasizing the importance of structural diversity in developing new antimicrobial agents.

Predictive Models and Pharmacological Profiles

Computer-aided drug design has been employed to assess the pharmacological profiles of [4-(5-Chloro-2-methoxyphenyl)phenyl]methanamine. Predictive models suggest activities such as:

  • Serotonin Receptor Agonism : Some analogs have been identified as selective agonists for serotonin receptors.
  • Radical Scavenging Activity : The compound may exhibit antioxidant properties by scavenging free radicals.

Mechanism of Action

The mechanism of action of [4-(5-Chloro-2-methoxyphenyl)phenyl]methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the phenyl rings can participate in π-π interactions, further stabilizing the compound’s binding to its targets . The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

The following analysis compares [4-(5-Chloro-2-methoxyphenyl)phenyl]methanamine with structurally analogous compounds, focusing on substitution patterns, physicochemical properties, and biological relevance.

Biphenyl Methanamine Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
[4-(5-Chloro-2-methoxyphenyl)phenyl]methanamine 5-Cl, 2-OCH₃ C₁₄H₁₃ClNO 254.71 Balanced lipophilicity (Cl and OCH₃); potential IDO1 inhibition.
[4-(3-Chlorophenyl)phenyl]methanamine hydrochloride 3-Cl C₁₃H₁₁ClN·HCl 264.15 Increased polarity due to HCl salt; altered binding vs. para-substituted analogs.
[3-chloranyl-4-(2-methoxy-5-methyl-phenyl)phenyl]methanamine (AFK) 5-CH₃, 2-OCH₃ C₁₅H₁₆ClNO 277.75 Methyl group enhances lipophilicity; reduced steric hindrance.
[3-chloranyl-4-(2-methoxy-5-trifluoromethylphenyl)phenyl]methanamine (AFW) 5-CF₃, 2-OCH₃ C₁₅H₁₃ClF₃NO 339.72 CF₃ group increases hydrophobicity and metabolic stability.

Key Insights :

  • Substituent Position : The 5-chloro-2-methoxy substitution in the target compound optimizes electronic effects (Cl: electron-withdrawing; OCH₃: electron-donating), enhancing interactions with aromatic residues in enzyme active sites.
  • Lipophilicity : The trifluoromethyl group in AFW significantly raises logP compared to AFK or the parent compound, favoring blood-brain barrier penetration.
Heterocyclic Methanamine Derivatives
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Features
[5-(4-Chlorophenyl)-2-furyl]methylamine Furan ring C₁₁H₁₀ClNO 207.66 Furan introduces planar rigidity; lower molecular weight improves solubility.
[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine Thiophene ring C₁₂H₁₃NOS 235.30 Thiophene enhances π-π stacking; sulfur atom may improve metabolic stability.
[2-(4-Chlorophenyl)oxazol-4-yl]methanamine Oxazole ring C₁₀H₉ClN₂O 208.65 Oxazole’s polarity reduces membrane permeability; suited for polar targets.

Key Insights :

  • Heterocycles vs. Biphenyls : Furan and thiophene derivatives exhibit reduced steric bulk compared to biphenyls, enabling better fit in shallow binding pockets. However, biphenyl systems (e.g., the target compound) provide greater conformational flexibility for multi-target engagement.
Substituted Phenyl Methanamines with Varied Functional Groups
Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
[4-(Thiophen-3-yl)phenyl]methanamine Thiophene-3-yl C₁₁H₁₁NS 189.28 Thiophene substitution at meta position alters dipole moments; used in optoelectronics.
[4-(tert-Butyl)phenyl]methanamine hydrochloride tert-Butyl C₁₁H₁₇N·HCl 203.72 Bulky tert-butyl group improves thermal stability; limited biological use due to poor solubility.
DX-04-08 (IDO1 inhibitor analog) Triazole core C₁₅H₁₀ClF₃N₃O 340.05 Triazole enhances hydrogen bonding; demonstrates nanomolar IC₅₀ in IDO1 inhibition.

Key Insights :

  • Biological Relevance : Triazole-containing analogs (e.g., DX-04-08) show superior enzyme inhibition compared to simple methanamines, highlighting the importance of heterocyclic cores in drug design.
  • Solubility Trade-offs : Bulky substituents (e.g., tert-butyl) improve stability but reduce aqueous solubility, limiting in vivo applications.

Biological Activity

[4-(5-Chloro-2-methoxyphenyl)phenyl]methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article reviews the compound's mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including chloro and methoxy substituents, which influence its chemical reactivity and biological interactions. Its structural formula can be represented as follows:

C15H16ClNO\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}\text{O}

This structure allows the compound to function as a ligand, interacting with various biological targets.

The primary mechanism of action involves the compound's ability to bind to specific receptors and enzymes, modulating their activity. Notably, it has been studied as a potential inhibitor of cAMP-dependent Protein Kinase A (PKA) , a key enzyme in numerous cellular processes. Research indicates that this interaction could lead to significant implications for cancer and inflammatory diseases.

Inhibition of Enzymes

Research has shown that [4-(5-Chloro-2-methoxyphenyl)phenyl]methanamine exhibits moderate inhibitory effects against lipoxygenase , an enzyme involved in inflammatory responses. The presence of chloro and methoxy groups appears to enhance its pharmacological properties by improving binding affinity .

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeInhibition (%)Reference
[4-(5-Chloro-2-methoxyphenyl)phenyl]methanamineLipoxygenaseModerate
Derivative ALipoxygenaseHigh
Derivative BAcetylcholinesteraseSignificant

Neurotransmitter Interaction

Compounds structurally related to [4-(5-Chloro-2-methoxyphenyl)phenyl]methanamine have been investigated for their effects on neurotransmitter systems, particularly serotonin receptors. Some derivatives have shown promising activity as 5-HT_2C receptor agonists , which could be beneficial in treating mood disorders .

Study on PKA Interaction

In a study focusing on the interaction with PKA, researchers found that [4-(5-Chloro-2-methoxyphenyl)phenyl]methanamine acted as a fragment-like molecule that could provide insights into the enzyme's structure and function. This research is pivotal for designing selective PKA inhibitors for therapeutic applications.

Assessment of CNS Penetration

Another study evaluated the central nervous system (CNS) exposure of related compounds. The results indicated excellent brain penetration ratios, suggesting that modifications to the structure of [4-(5-Chloro-2-methoxyphenyl)phenyl]methanamine could enhance its CNS activity while minimizing peripheral side effects .

Table 2: CNS Penetration Data

CompoundDose (mg/kg)Brain/Plasma Ratio (0.5h)Brain/Plasma Ratio (2h)Reference
(+)-22a1029.945.0
[4-(5-Chloro-2-methoxyphenyl)phenyl]methanamineTBDTBDTBDTBD

Q & A

Q. Key Considerations :

  • Catalyst Selection : Ru or Pd catalysts improve yields in condensation/coupling steps .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization ensures purity.

Basic: How is the structural identity of [4-(5-Chloro-2-methoxyphenyl)phenyl]methanamine confirmed?

Answer:
A multi-technique approach is essential:

NMR Spectroscopy :

  • ¹H NMR : Aromatic protons (δ 6.8–7.6 ppm), methoxy singlet (δ ~3.8 ppm), and methanamine protons (δ ~3.3–4.0 ppm).
  • ¹³C NMR : Methoxy carbon (δ ~55 ppm), benzylic carbon (δ ~45 ppm), and aromatic carbons (δ 110–150 ppm) .

Mass Spectrometry (MS) : Molecular ion peak (e.g., m/z 263 for [M+H]⁺) and fragmentation patterns confirm molecular weight.

Infrared (IR) Spectroscopy : Stretching frequencies for NH₂ (~3350 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) .

Example ¹H NMR Data (from analogous compounds ):

Proton Environmentδ (ppm)Multiplicity
Aromatic (ortho to Cl)7.64Doublet
Methoxy (-OCH₃)3.82Singlet
Methanamine (-CH₂NH₂)3.45Singlet

Advanced: How can computational methods predict the electronic properties of this compound?

Answer:
Density Functional Theory (DFT) is widely used:

  • Functionals : B3LYP hybrid functional balances accuracy and computational cost for geometry optimization and vibrational spectra .
  • Basis Sets : TZ2P (triple-zeta with polarization) provides reliable results for aromatic systems .
  • Applications :
    • Frontier Molecular Orbitals (FMOs) : Predict reactivity (HOMO-LUMO gap).
    • Vibrational Frequencies : Validate IR/Raman spectra (e.g., NH₂ bending modes at ~1600 cm⁻¹) .

Validation : Compare computed vs. experimental NMR/IR data to refine computational models .

Advanced: What challenges arise in X-ray crystallography of methanamine derivatives?

Answer:
Key challenges include:

  • Crystal Quality : Hygroscopic amine groups complicate crystal growth. Use slow vapor diffusion (e.g., ether/pentane) .
  • Disorder : Flexible methanamine chains may require constrained refinement in SHELXL .
  • Hydrogen Atom Positioning : Neutron diffraction or DFT-optimized positions resolve ambiguities in NH₂ groups .

Q. Best Practices :

  • Data Collection : High-resolution (<1.0 Å) synchrotron data improves accuracy.
  • Software : SHELX suite for structure solution and refinement .

Advanced: How are biological activities of such compounds evaluated in cancer research?

Answer:

  • In Vitro Assays :
    • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) .
    • Apoptosis Markers : Flow cytometry for Annexin V/PI staining.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro, methoxy) to optimize potency .
  • Mechanistic Studies : Western blotting for protein expression (e.g., caspase-3, Bcl-2) .

Example Results (from analogous compounds ):

DerivativeIC₅₀ (μM)Target Protein
5-Chloro-2-methoxy12.3Topoisomerase II
5-Fluoro-2-methoxy18.7HDAC

Advanced: How to resolve contradictions between computational predictions and experimental data?

Answer:

  • Functional Selection : B3LYP often outperforms LSDA for vibrational spectra but may fail for dispersion forces. Use ωB97X-D for non-covalent interactions .
  • Basis Set Limitations : Augment with diffuse functions (e.g., 6-31+G*) for anions or excited states .
  • Experimental Calibration : Adjust computational parameters (e.g., solvent model in PCM) to match HPLC retention times or NMR shifts .

Case Study : Discrepancies in NH₂ vibrational modes resolved by including anharmonic corrections in DFT calculations .

Advanced: What strategies optimize reaction yields for scale-up synthesis?

Answer:

  • Catalyst Screening : Test Ru, Pd, or enzyme catalysts for selectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance coupling reactions but may require removal via distillation .
  • In Situ Monitoring : Use FTIR or Raman to track reaction progress and identify intermediates.

Example Optimization (from ):

ConditionYield (%)
Ru catalyst, N₂, 16h70
Pd/C, H₂, 24h55

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